[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone
CAS No.:
Cat. No.: VC14983628
Molecular Formula: C22H23ClN4O2
Molecular Weight: 410.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23ClN4O2 |
|---|---|
| Molecular Weight | 410.9 g/mol |
| IUPAC Name | [5-(4-chlorophenyl)-2-methylpyrazol-3-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C22H23ClN4O2/c1-25-21(15-20(24-25)16-6-8-17(23)9-7-16)22(28)27-12-10-26(11-13-27)18-4-3-5-19(14-18)29-2/h3-9,14-15H,10-13H2,1-2H3 |
| Standard InChI Key | JMIRKYOZWFLAHW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Introduction
The compound [3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone is a complex organic molecule featuring a pyrazole ring linked to a piperazine ring through a methanone group. This structure suggests potential biological activity, given the presence of both pyrazole and piperazine moieties, which are commonly found in pharmaceutical compounds.
Synthesis
The synthesis of such compounds typically involves the reaction of a pyrazole derivative with a piperazine derivative. For example, a pyrazole ring can be functionalized with a reactive group that then reacts with a piperazine ring to form the desired methanone linkage. Specific synthesis conditions would depend on the reactivity of the starting materials and the desired yield and purity of the final product.
Biological Activity
Pyrazole and piperazine rings are known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects . While specific biological activity data for [3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone is not available, related compounds have shown promising results in various assays.
Data Table: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| [3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone | C22H23ClN4O2 | 410.9 g/mol | Potential therapeutic applications |
| [3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone | C22H23ClN4O2 | 410.9 g/mol | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume